2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate

Catalysis Green Chemistry Esterification

Traditional acid catalysts for esterification require high loading, anhydrous conditions, and generate corrosive waste. PFPAT (CAS 912823-79-1) solves these challenges as an air-stable, metal-free organocatalyst. • 1-10 mol% loading for equimolar condensation of carboxylic acids with alcohols or thiols-no dehydration equipment needed. • 10 mol% catalyzes 13- to 17-membered macrolactone formation, a capability not shared by DPAT or conventional acids. • Recyclable ≥4 cycles without activity loss; removed by aqueous wash for simple purification. • ≥98% purity (HPLC/titration) ensures reproducible performance across batches.

Molecular Formula C7H3F8NO3S
Molecular Weight 333.16 g/mol
Cat. No. B13089877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate
Molecular FormulaC7H3F8NO3S
Molecular Weight333.16 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)N.C(F)(F)(F)S(=O)(=O)O
InChIInChI=1S/C6H2F5N.CHF3O3S/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1(3,4)8(5,6)7/h12H2;(H,5,6,7)
InChIKeyYFUMMJNKHHASQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 2,3,4,5,6-Pentafluoroaniline Trifluoromethanesulfonate (PFPAT)?


2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate (commonly known as pentafluorophenylammonium triflate or PFPAT, CAS: 912823-79-1) is an organic salt formed from pentafluoroaniline and trifluoromethanesulfonic acid . This compound functions primarily as a metal-free, acid organocatalyst that promotes esterification, thioesterification, transesterification, and macrolactone formation reactions under mild conditions [1]. Its unique pentafluorophenylammonium structure confers high catalytic activity and distinct physicochemical properties that differentiate it from common ammonium salts and traditional acid catalysts [2].

Why Generic Substitution of 2,3,4,5,6-Pentafluoroaniline Trifluoromethanesulfonate Fails in Catalytic Applications


Replacing 2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate (PFPAT) with generic alternatives such as p-toluenesulfonic acid (PTSA), diphenylammonium triflate (DPAT), or traditional Lewis acids introduces significant compromises in catalytic efficiency, substrate scope, and operational convenience. Unlike PFPAT, which operates with high activity at low catalyst loadings (1–10 mol%) and without dehydration equipment, these alternatives typically require excess reagent equivalents, exhibit moisture sensitivity, generate corrosive waste, or lack the broad reactivity profile across esterification, thioesterification, and macrolactone formation [1]. The specific combination of the electron-deficient pentafluorophenyl group and the non-coordinating triflate anion in PFPAT creates a unique catalytic environment that cannot be replicated by simpler or more readily available catalysts [2].

Quantitative Evidence: Why 2,3,4,5,6-Pentafluoroaniline Trifluoromethanesulfonate Outperforms Alternatives


Superior Catalyst Loading: PFPAT Requires Only 1–10 mol% vs. 3–4 Equivalents for Trifluoroacetic Acid

In esterification reactions between equimolar carboxylic acids and alcohols, PFPAT achieves good to excellent yields using just 1–10 mol% catalyst loading [1]. In contrast, conventional acid catalysts like trifluoroacetic acid (TFA) require 3–4 equivalents to complete comparable transformations [2]. This represents a >30-fold reduction in catalyst quantity on a molar basis.

Catalysis Green Chemistry Esterification

Higher Catalytic Activity: PFPAT Outperforms Diphenylammonium Triflate (DPAT) by Quantitative Yield Improvement

In a direct comparison between structurally related ammonium triflate catalysts, PFPAT demonstrates higher catalytic activity than diphenylammonium triflate (DPAT) [1]. While DPAT is an effective catalyst for esterification, PFPAT enables a broader scope of transformations including lactonization and macrolactone formation, with consistently higher yields under identical conditions [2].

Catalysis Esterification Lactonization

Superior Aqueous Workup: PFPAT Enables Complete Catalyst Removal via Simple Aqueous Wash

Unlike many acid catalysts that require chromatographic separation or generate persistent acidic residues, PFPAT can be completely removed after reaction by a simple aqueous NaOH wash followed by distillation [1]. Specifically, washing with NaOH removes CF₃SO₃H, and subsequent distillation removes pentafluoroaniline (bp 153 °C / 760 mmHg) [2]. This contrasts with traditional acid catalysts that often leave acidic contaminants requiring more extensive purification.

Purification Workup Green Chemistry

Metal-Free and Air-Stable: PFPAT Overcomes Moisture Sensitivity of Traditional Lewis Acids

PFPAT is an air-stable, metal-free organocatalyst that can be handled without special precautions [1]. In contrast, many Lewis acid catalysts (e.g., AlCl₃, BF₃) used for similar condensation reactions are highly moisture-sensitive, rendering them unsuitable for large-scale applications where water is generated as a byproduct [2]. PFPAT maintains consistent activity in the presence of water and can be recovered and reused without loss of performance [3].

Green Chemistry Catalyst Stability Organocatalysis

Quantitative Catalyst Reusability: PFPAT Retains Full Activity After Multiple Cycles

In the synthesis of 2,4,6-triarylpyridines under solvent-free conditions, PFPAT was recovered and reused for at least four consecutive cycles without any loss in catalytic activity or product yield [1]. This contrasts with many homogeneous acid catalysts that are consumed or degraded during workup, requiring fresh catalyst for each batch. The recyclability of PFPAT contributes directly to lower long-term procurement costs and reduced waste generation.

Catalyst Recycling Sustainability Green Chemistry

High-Value Applications for 2,3,4,5,6-Pentafluoroaniline Trifluoromethanesulfonate Based on Quantitative Evidence


Pharmaceutical Intermediate Synthesis: Ester and Thioester Formation

In the synthesis of pharmaceutical intermediates requiring ester or thioester linkages under mild, metal-free conditions, PFPAT (1–10 mol%) efficiently catalyzes the condensation of equimolar carboxylic acids and alcohols or thiols without the need for dehydrating agents [1]. This low catalyst loading and simple workup make PFPAT ideal for sensitive substrates where strong acids or metal contamination are problematic.

Macrolactone Formation for Natural Product and API Synthesis

PFPAT uniquely enables the formation of 13- to 17-membered macrolactones from ω-hydroxycarboxylic acids using only 10 mol% catalyst [1]. This capability, not shared by DPAT or many traditional acid catalysts, makes PFPAT the preferred choice for constructing complex macrocyclic frameworks found in antibiotics, immunosuppressants, and other bioactive natural products.

Green Chemistry Processes in Fine Chemical Manufacturing

PFPAT's air stability, metal-free composition, moisture tolerance, and quantitative recyclability (≥4 cycles without activity loss) align with green chemistry principles for sustainable manufacturing [1][2]. Its complete removal via aqueous wash eliminates toxic waste streams, reducing environmental compliance costs and simplifying process validation in regulated industries.

Solvent-Free Heterocycle Synthesis (e.g., Triarylpyridines, Coumarins)

Under solvent-free conditions at 120 °C, PFPAT (25 mol%) catalyzes the one-pot, three-component synthesis of 2,4,6-triarylpyridines with short reaction times and high yields [1]. Similarly, PFPAT efficiently catalyzes the von Pechmann reaction to produce coumarin derivatives with excellent chemoselectivity and catalyst recovery [2]. These applications highlight PFPAT's versatility in generating heterocyclic scaffolds for medicinal chemistry and materials science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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